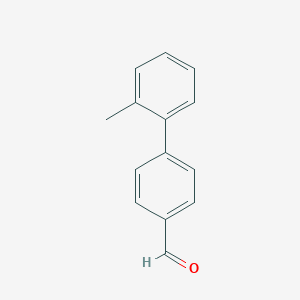

4-(2-Methylphenyl)benzaldehyde

Description

Properties

IUPAC Name |

4-(2-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERVRULEZPWOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362695 | |

| Record name | 4-(2-Methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108934-21-0 | |

| Record name | 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108934-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 108934-21-0)

A Core Intermediate for Advanced Pharmaceutical Synthesis and Materials Science

Authored by: A Senior Application Scientist

Introduction: Defining a Key Biaryl Aldehyde

2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde, also known by its synonym 4-(2-Methylphenyl)benzaldehyde and registered under CAS number 108934-21-0, is a highly versatile aromatic aldehyde.[1] Its molecular architecture, featuring a biphenyl core with a strategically placed methyl group and a reactive aldehyde functionality, establishes it as a pivotal building block in modern organic synthesis. This guide provides an in-depth exploration of its synthesis, properties, and significant applications, with a particular focus on its role as a key intermediate in the development of pharmaceuticals and advanced materials.[1] The biaryl motif is a privileged structure in medicinal chemistry, frequently found in therapeutics targeting a wide range of diseases. The unique steric and electronic properties conferred by the ortho-methyl group on one of the phenyl rings make this compound a valuable synthon for creating complex, three-dimensional molecules with tailored biological activities.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde is fundamental for its effective application in research and development. The data presented below has been compiled from reliable chemical data sources.

| Property | Value | Source |

| CAS Number | 108934-21-0 | , |

| Molecular Formula | C₁₄H₁₂O | |

| Molecular Weight | 196.25 g/mol | |

| Appearance | Solid | |

| Purity | ≥ 95% (by NMR) | |

| Storage Conditions | 0-8°C, under inert atmosphere | , |

Synthetic Protocol: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold of 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding route for the formation of C-C bonds between aryl halides and arylboronic acids. The logical and field-proven approach involves the coupling of a commercially available halo-benzaldehyde with the corresponding tolylboronic acid.

Causality of Experimental Choices:

-

Reactants: 4-Bromobenzaldehyde is selected as the aryl halide due to its favorable reactivity in Suzuki couplings (more reactive than the chloride and more cost-effective than the iodide). 2-Tolylboronic acid provides the second aryl ring with the required ortho-methyl substituent.

-

Catalyst System: A palladium(II) acetate/triphenylphosphine system is a classic and effective catalyst for this transformation. Pd(OAc)₂ serves as a stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle.

-

Base and Solvent: An aqueous solution of a weak base, such as sodium carbonate, is crucial for the activation of the boronic acid in the transmetalation step. A polar protic solvent like 1-propanol is often used to ensure the solubility of both the organic and inorganic reagents.

Detailed Step-by-Step Methodology:

The following protocol is adapted from a well-established procedure for the synthesis of a similar unsymmetrical biaryl aldehyde.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), 2-tolylboronic acid (1.05 eq), and 1-propanol.

-

Inert Atmosphere: Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to dissolve the solids.

-

Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), a 2 M aqueous solution of sodium carbonate (1.20 eq), and deionized water.

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the starting materials.

-

Workup: Once the reaction is complete, cool the mixture and add water. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde.

Caption: Experimental workflow for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde.

Application in Drug Discovery: A Key Intermediate for Angiotensin II Receptor Antagonists

The 2'-methylbiphenyl scaffold is a critical pharmacophore in a class of antihypertensive drugs known as "sartans." These drugs are angiotensin II receptor blockers (ARBs) that play a crucial role in the management of hypertension. 2'-Cyano-4'-methylbiphenyl, a derivative of the title compound, is a key intermediate in the synthesis of several sartan drugs, including losartan, valsartan, and irbesartan.[2] The aldehyde functionality of 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde serves as a versatile handle for elaboration into the cyano group and subsequent construction of the final active pharmaceutical ingredient.

The mechanism of action of sartan drugs involves the blockade of the AT₁ receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the action of angiotensin II, these drugs lead to vasodilation, reduced secretion of vasopressin, and reduced production and secretion of aldosterone, collectively resulting in a decrease in blood pressure.

Caption: Simplified schematic of the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of sartan drugs.

Conclusion

2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde is a compound of significant industrial and academic interest. Its efficient synthesis via the Suzuki-Miyaura coupling makes it a readily accessible intermediate. The presence of the biaryl scaffold, combined with the versatile aldehyde functionality, positions this molecule as a crucial starting material for the synthesis of high-value products, most notably the sartan class of antihypertensive drugs. This guide has provided a comprehensive overview of its properties, a detailed and logically justified synthetic protocol, and an insight into its critical role in the development of life-saving therapeutics.

References

- Google Patents. (2014). CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl.

Sources

Technical Guide: Safety, Handling, and Stability of 4-(2-Methylphenyl)benzaldehyde

Topic: 4-(2-Methylphenyl)benzaldehyde Safety and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Methylphenyl)benzaldehyde (CAS: 108934-21-0), also known as 2'-methyl[1,1'-biphenyl]-4-carbaldehyde, is a critical biaryl intermediate used in the synthesis of liquid crystals, OLED materials, and pharmaceutical scaffolds.[1] Its biphenyl core, bearing an ortho-methyl group, introduces steric strain that influences both its chemical reactivity and physical state.

While not classified as highly toxic, this compound presents specific handling challenges due to its susceptibility to autoxidation (converting to the corresponding benzoic acid) and its potential as a skin and respiratory irritant. This guide synthesizes field-proven protocols to ensure operator safety and maintain compound integrity during synthesis and storage.

Chemical Identity & Physicochemical Properties

Understanding the physical state is crucial for selecting the correct transfer tools (pipette vs. spatula). The ortho-methyl group disrupts the crystal lattice of the biphenyl system, often resulting in a lower melting point compared to the parent 4-biphenylcarboxaldehyde.

| Property | Data | Notes |

| IUPAC Name | 2'-Methyl[1,1'-biphenyl]-4-carbaldehyde | Also: 4-(o-Tolyl)benzaldehyde |

| CAS Number | 108934-21-0 | Verify against vendor CoA |

| Molecular Formula | C₁₄H₁₂O | MW: 196.25 g/mol |

| Physical State | Viscous Oil or Low-Melting Solid | May solidify in cold storage (2-8°C) |

| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water |

| Reactivity | Air Sensitive | Oxidizes to 2'-methyl[1,1'-biphenyl]-4-carboxylic acid |

| Flash Point | >110°C (Predicted) | Combustible but not highly flammable |

Hazard Identification & Toxicology (GHS)

While specific LD50 data for this derivative is limited, "read-across" toxicology from the parent 4-biphenylcarboxaldehyde and related tolualdehydes indicates a consistent irritant profile.

GHS Classification[3][4]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3][4]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[5][2][3][4]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][4]

Mechanistic Toxicology

-

Aldehyde Reactivity: Aldehydes are electrophilic and can form Schiff bases with proteins, leading to sensitization or contact dermatitis upon repeated exposure.

-

Inhalation Risk: As a viscous oil/solid, vapor pressure is low at room temperature, but heating or aerosolizing (e.g., during rotary evaporation or high-vacuum drying) significantly increases inhalation risk.

Strategic Handling & Storage Protocols

The primary technical challenge is preventing autoxidation , which degrades the aldehyde into the carboxylic acid impurity. This impurity can quench organometallic reagents (e.g., Grignards, Lithiates) in downstream steps.

A. Engineering Controls

-

Primary Barrier: All handling involving open vessels must occur within a certified chemical fume hood.

-

Inert Atmosphere: For long-term storage or high-purity applications, handle under a blanket of Nitrogen or Argon.

B. Personal Protective Equipment (PPE)

-

Gloves: Nitrile rubber (0.11 mm minimum thickness).

-

Insight: Aldehydes can permeate thin nitrile over time. Change gloves immediately upon splash contact.

-

-

Eye Protection: Chemical splash goggles are preferred over safety glasses if working with liquid volumes >10 mL.

C. Transfer Techniques (Solid vs. Oil)

Since the compound exists at the boundary of solid/liquid at room temperature:

-

If Solid: Do not chip with a metal spatula (risk of static/scattering). Warm the container gently (water bath <30°C) to melt, then transfer via glass pipette.

-

If Liquid: Use a positive-displacement pipette for viscous accuracy.

D. Storage Hierarchy

-

Temperature: 2°C to 8°C (Refrigerate).

-

Atmosphere: Backfill headspace with Argon (heavier than air) to minimize oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal caps which may corrode if acid impurities form.

Synthesis Context: The Suzuki Coupling Workflow

This compound is typically synthesized via Suzuki-Miyaura coupling.[6][7] Understanding this pathway highlights specific impurity risks (Palladium, Boronic acids).

Workflow Visualization

The following diagram outlines the logic for handling the crude product to ensure safety and purity.

Figure 1: Decision matrix for processing and storing the biaryl aldehyde based on its physical state and purity.

Emergency Response & Decontamination

Spill Management

-

Isolate: Evacuate the immediate area if the spill is significant (>50 mL) and heated (vapor risk).

-

PPE: Wear dual-cartridge respirators (Organic Vapor/Acid Gas) if ventilation is poor.

-

Absorb: Use vermiculite or sand. Do not use paper towels for large spills of aldehydes, as they increase surface area for potential oxidation/heating, though spontaneous combustion is unlikely with this specific derivative.

-

Decontaminate: Wash the surface with a dilute solution of sodium bisulfite (

) or soapy water. Bisulfite reacts with the aldehyde to form a water-soluble adduct, aiding removal.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.[4]

-

Skin Contact: Wash with soap and water.[2][4][8] Do not use alcohol (may enhance absorption).

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

References

-

ChemicalBook. (2023).[4] 2'-Methyl-biphenyl-4-carbaldehyde Properties and Safety. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde Product Data. Retrieved from [9]

-

PubChem. (2025).[3] Compound Summary: 4-(2-Methylphenyl)benzaldehyde.[1] National Library of Medicine. Retrieved from

-

Organic Syntheses. (1998). Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling. (General procedure for biaryl aldehydes). Org.[1][6][7][10][11][12] Synth. 75,[13] 53. Retrieved from

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Biphenylcarboxaldehyde (Read-across data). Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. westliberty.edu [westliberty.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-Methyl-biphenyl-4-carboxaldehyde 95% | CAS: 1256468-34-4 | AChemBlock [achemblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scbt.com [scbt.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. prepchem.com [prepchem.com]

- 13. mdpi.com [mdpi.com]

Introduction: A Versatile Biaryl Scaffold for Advanced Research

An In-Depth Technical Guide to 4-(2-Methylphenyl)benzaldehyde: Synthesis, Characterization, and Properties

4-(2-Methylphenyl)benzaldehyde, also known as 4-(o-tolyl)benzaldehyde, is a biaryl aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a benzaldehyde moiety linked to a 2-methylphenyl group, provides a unique three-dimensional architecture. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a valuable building block for constructing complex molecular targets.

The biaryl core is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties and enabling specific interactions with biological targets. The strategic placement of the methyl group at the ortho position of the second phenyl ring introduces steric hindrance, which can influence the conformation of the molecule, potentially leading to enhanced selectivity for target enzymes or receptors. This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis via the robust Suzuki-Miyaura cross-coupling reaction, and expected analytical characteristics for its validation.

Section 1: Physicochemical and Structural Properties

While 4-(2-Methylphenyl)benzaldehyde is not a widely commercialized compound, its fundamental properties can be calculated and its identity confirmed through synthesis and characterization.

| Identifier | Value |

| IUPAC Name | 4-(2-methylphenyl)benzaldehyde |

| Synonyms | 4-(o-tolyl)benzaldehyde, 2'-Methylbiphenyl-4-carbaldehyde |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.25 g/mol |

| Canonical SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)C=O |

Comparative Data: 4-Methylbenzaldehyde (CAS: 104-87-0) [1][2][3]

| Property | Value |

| Appearance | Colorless liquid |

| Melting Point | -6.0 °C[1][2][3] |

| Boiling Point | 204-205 °C[1][2][3] |

| Density | 1.019 g/mL at 25 °C[2] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether.[1] |

Section 2: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most reliable and versatile method for synthesizing 4-(2-Methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of a C-C bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[4][5] The high functional group tolerance of this reaction makes it ideal, as the aldehyde moiety on the aryl bromide remains intact.[4]

Reaction Scheme

The synthesis involves the coupling of 4-bromobenzaldehyde with 2-methylphenylboronic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of 4-(2-Methylphenyl)benzaldehyde.

Expertise-Driven Protocol

This protocol is designed for robustness and high yield, drawing from established procedures for similar biaryl syntheses.[6] The choice of Tetrakis(triphenylphosphine)palladium(0) as the catalyst is based on its proven efficacy and commercial availability. Potassium carbonate is a cost-effective and efficient base for activating the boronic acid. A biphasic toluene/water solvent system facilitates both the dissolution of organic components and the activation of the inorganic base.

Materials and Equipment:

-

4-bromobenzaldehyde

-

2-methylphenylboronic acid (o-tolylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-bromobenzaldehyde (10.0 mmol, 1.85 g) and 2-methylphenylboronic acid (12.0 mmol, 1.63 g, 1.2 equivalents).

-

Addition of Reagents: Add anhydrous potassium carbonate (25.0 mmol, 3.45 g, 2.5 equivalents).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg, 3 mol%).

-

Solvent Addition: Add 80 mL of toluene and 20 mL of deionized water to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst. Attach a reflux condenser under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromobenzaldehyde spot. The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

-

Extraction: Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution). This step helps to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to elute the product. The pure fractions, identified by TLC, are combined and concentrated to yield 4-(2-Methylphenyl)benzaldehyde as a solid or oil.

Section 3: Analytical Characterization Profile

Validation of the synthesized product is achieved through standard spectroscopic methods. The following are the expected spectral characteristics based on the compound's structure and data from analogous molecules.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃):

-

Aldehyde Proton (CHO): A sharp singlet is expected around δ 10.0 ppm.

-

Aromatic Protons: A complex series of multiplets will appear in the range of δ 7.2-8.0 ppm, integrating to 8 protons. The protons on the benzaldehyde ring ortho to the aldehyde group will be the most downfield (around δ 7.9 ppm).

-

Methyl Protons (CH₃): A sharp singlet integrating to 3 protons is expected around δ 2.3 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal is expected around δ 192 ppm.

-

Aromatic Carbons: Multiple signals will be present in the δ 125-145 ppm region.

-

Methyl Carbon (CH₃): A signal is expected around δ 20-22 ppm.

-

Infrared (IR) Spectroscopy

-

A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1700 cm⁻¹.

-

C-H stretching bands for the aromatic rings will appear around 3000-3100 cm⁻¹.

-

The aldehydic C-H stretch typically shows two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Mass Spectrometry (MS)

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 196.

-

A significant fragment corresponding to the loss of the aldehyde proton ([M-1]⁺) at m/z = 195 is also expected.

Section 4: Safety, Handling, and Storage

As a member of the aromatic aldehyde class, 4-(2-Methylphenyl)benzaldehyde should be handled with appropriate care. The following safety information is inferred from safety data sheets of structurally similar compounds.[7][8][9]

GHS Hazard Classification (Predicted):

-

H335: May cause respiratory irritation.[7]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment: safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.

References

-

Wikipedia. 4-Methylbenzaldehyde. Available from: [Link]

-

FooDB. Showing Compound 4-Methylbenzaldehyde (FDB000808). Available from: [Link]

-

PubChem. 4-[(2-Methylphenyl)methoxy]benzaldehyde. Available from: [Link]

-

The Good Scents Company. para-tolualdehyde. Available from: [Link]

-

PubChem. 4-Methylbenzaldehyde. Available from: [Link]

-

NIST. Benzaldehyde, 4-methyl-. Available from: [Link]

-

PubChemLite. 4-[(2-methylphenyl)methoxy]benzaldehyde (C15H14O2). Available from: [Link]

-

ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Available from: [Link]

-

International Journal of ChemTech Research. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

-

Angene Chemical. 4-(2-METHOXYPHENYL)BENZALDEHYDE(CAS# 421553-62-0). Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

- Google Patents. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.

-

The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. Available from: [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

ResearchGate. Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid. Available from: [Link]

Sources

- 1. 4-Methylbenzaldehyde (p-Tolualdehyde) [benchchem.com]

- 2. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-(2-METHOXYPHENYL)BENZALDEHYDE CAS#: 421553-62-0 [m.chemicalbook.com]

- 7. 4-[(2-Methylphenyl)methoxy]benzaldehyde | C15H14O2 | CID 2763432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. angenechemical.com [angenechemical.com]

Theoretical & Computational Profiling of 4-(2-Methylphenyl)benzaldehyde: A Strategic Framework

This guide serves as a technical blueprint for the theoretical and computational profiling of 4-(2-Methylphenyl)benzaldehyde (CAS: 108934-21-0). It is designed for researchers requiring a rigorous framework to predict, validate, and utilize this biphenyl intermediate in drug discovery and materials science.

Executive Summary & Molecular Significance

4-(2-Methylphenyl)benzaldehyde is a non-planar biphenyl derivative characterized by a steric clash between the ortho-methyl group and the protons of the adjacent phenyl ring. Unlike planar biphenyls, this molecule adopts a twisted conformation that interrupts

-

Primary Utility: Pharmacophore scaffold (biaryl ether synthesis), Liquid Crystal intermediate (mesogenic core), and OLED dopant host.

-

Key Challenge: Accurate modeling requires accounting for the low-frequency torsional modes that define its conformational landscape.

Computational Methodology (The "In-Silico" Standard)

To ensure high-fidelity predictions, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy, utilizing Density Functional Theory (DFT).

The Computational Workflow

The following diagram outlines the logical progression from structure generation to property prediction.

Figure 1: Standardized DFT workflow for small organic molecules. Note the iterative loop at the frequency check to ensure a true potential energy minimum.

Protocol Specifications

| Parameter | Setting | Rationale |

| Method | DFT (B3LYP) | Becke’s 3-parameter hybrid functional provides the best error cancellation for organic bond lengths and vibrational frequencies. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on the carbonyl oxygen; polarization functions (d,p) handle the aromatic ring distortion. |

| Solvation | IEFPCM (Ethanol/DMSO) | Simulates the dielectric environment of synthesis or biological assay conditions. |

| Convergence | Tight | Required to resolve the shallow potential energy surface of the biphenyl twist. |

Structural & Electronic Analysis

Geometric Conformation (The Steric Twist)

The defining feature of 4-(2-Methylphenyl)benzaldehyde is the dihedral angle (

-

Theoretical Prediction:

. -

Causality: The steric repulsion between the C2-Methyl group and the C2'/C6' protons of the benzaldehyde ring prevents planarity.

-

Consequence: This twist reduces the conjugation length compared to unsubstituted biphenyl, resulting in a blue-shifted UV-Vis absorption (larger HOMO-LUMO gap).

Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the distribution of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals.

-

HOMO Location: Localized primarily on the 2-methylphenyl ring (electron-rich donor).

-

LUMO Location: Localized on the benzaldehyde ring and the carbonyl group (electron-withdrawing acceptor).

-

Charge Transfer (CT): Excitation induces intramolecular charge transfer from the methylphenyl ring to the aldehyde, making the molecule sensitive to solvent polarity (solvatochromism).

Molecular Electrostatic Potential (MEP)

MEP mapping identifies sites for drug-receptor interaction or chemical derivatization.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen . This is the site for electrophilic attack (e.g., protonation) or H-bonding with receptor pockets.

-

Positive Potential (Blue): Concentrated on the Methyl protons and aromatic protons, indicating hydrophobic interaction zones.

Experimental Validation: Synthesis & Characterization

Theory must be validated by experiment. The Suzuki-Miyaura coupling is the authoritative synthesis route, offering high specificity for the biphenyl bond formation.

Synthesis Pathway

The reaction couples 4-formylphenylboronic acid with 2-bromotoluene (or conversely, 4-bromobenzaldehyde with 2-methylphenylboronic acid).

Figure 2: Palladium-catalyzed cross-coupling synthesis route.[1] The use of a biphasic solvent system helps solubilize the inorganic base.

Spectroscopic Fingerprints (Validation Data)

Compare your experimental data against these theoretical baselines to confirm identity.

| Technique | Theoretical Feature (Predicted) | Experimental Marker |

| FT-IR | C=O Stretch: ~1715 cm⁻¹ (Scaled by 0.961) | Strong, sharp peak at 1690–1705 cm⁻¹. |

| FT-IR | C-H (Aldehyde): ~2800 cm⁻¹ | Fermi doublet near 2750 & 2850 cm⁻¹. |

| ¹H NMR | Aldehyde Proton: ~10.0 ppm | Singlet at 9.9–10.1 ppm. |

| ¹H NMR | Methyl Protons: ~2.3 ppm | Singlet at 2.2–2.4 ppm. |

| UV-Vis |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

BOC Sciences. (n.d.). 4-(2-Methylphenyl)benzaldehyde - CAS 108934-21-0.[] Product Catalog.

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(2-Methylphenyl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

Abstract & Strategic Overview

This Application Note details the synthesis of 4-(2-methylphenyl)benzaldehyde (CAS: 106024-95-5), a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and liquid crystal materials.

The synthesis utilizes a Suzuki-Miyaura cross-coupling between 4-bromobenzaldehyde and 2-methylphenylboronic acid. While Suzuki coupling is a robust methodology, this specific substrate presents a steric challenge due to the ortho-methyl group on the boronic acid. This steric bulk hinders the transmetallation step of the catalytic cycle, often requiring optimized solvent polarity and higher temperatures compared to non-hindered biaryls.

Key Technical Considerations:

-

Steric Hindrance: The ortho-substituent retards the approach of the boronate to the Palladium(II) complex.

-

Oxidative Sensitivity: The aldehyde moiety is susceptible to air oxidation (to carboxylic acid). Strict inert atmosphere (Ar/N2) is mandatory.

-

Catalyst Selection: While Pd(PPh3)4 is the standard, this protocol includes troubleshooting steps involving electron-rich ligands (e.g., SPhos) if conversion stalls.

Retrosynthetic Analysis & Mechanism

Retrosynthesis

The disconnection reveals two primary coupling partners: an electron-deficient aryl halide and an electron-rich aryl boronic acid.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Mechanistic Pathway

The catalytic cycle involves three main stages. For this specific synthesis, Transmetallation is the rate-determining step (RDS) due to the steric clash between the ortho-methyl group and the phosphine ligands on Palladium.

Figure 2: Catalytic cycle emphasizing the Transmetallation step, which is hindered by the ortho-methyl group.

Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example Scale) | Role |

| 4-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g (10 mmol) | Electrophile |

| 2-Methylphenylboronic acid | 135.96 | 1.2 | 1.63 g (12 mmol) | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.03 | 346 mg (3 mol%) | Catalyst |

| Na2CO3 | 105.99 | 2.5 | 2.65 g (25 mmol) | Base |

| Toluene | - | - | 40 mL | Solvent (Non-polar) |

| Ethanol | - | - | 10 mL | Co-solvent (Miscibility) |

| Water (Deionized) | - | - | 10 mL | Solvent (Base solubility) |

Step-by-Step Procedure

Phase 1: Inert Setup & Degassing (Critical for Yield)

-

Glassware Prep: Oven-dry a 250 mL two-neck round-bottom flask (RBF) and a reflux condenser. Equip with a magnetic stir bar.[1]

-

Solvent Degassing: In a separate flask, combine Toluene, Ethanol, and Water. Sparge with Argon or Nitrogen gas for 20 minutes.

-

Why? Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.

-

-

Reagent Addition: Charge the reaction flask with 4-Bromobenzaldehyde, 2-Methylphenylboronic acid, and Pd(PPh3)4.

-

Note: Add the catalyst last or under a counter-flow of inert gas to minimize air exposure.

-

Phase 2: Reaction

-

Base Addition: Dissolve Na2CO3 in the degassed water portion (if not already mixed) or add solid Na2CO3 directly if using the sparged solvent mixture. Add the solvent mixture to the RBF.[2]

-

Reflux: Connect the condenser, establish inert gas flow (balloon or manifold), and heat the mixture to 90°C (gentle reflux) .

-

Monitoring: Stir vigorously for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Target Rf: Product ~0.5; Starting Aldehyde ~0.6 (Product usually fluoresces intensely blue/purple under UV).

-

Completion: Look for the disappearance of the aldehyde spot.

-

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Separation: Transfer to a separatory funnel. Separate the organic layer.[1] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

-

Wash: Wash combined organics with Brine (sat. NaCl), dry over anhydrous MgSO4, and filter.

-

Concentration: Evaporate solvent under reduced pressure to yield a crude yellow oil/solid.

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexanes (100%)

Hexanes/EtOAc (95:5). -

Yield Expectation: 85–92% (White to pale yellow solid).

-

Analytical Characterization (QC)

To validate the synthesis, compare spectral data against these expected values.

-

1H NMR (400 MHz, CDCl3):

- 10.05 (s, 1H, CHO ) – Distinctive downfield singlet.

- 7.95 (d, J=8.2 Hz, 2H, Ar-H ortho to CHO) – Deshielded by carbonyl.

- 7.50 (d, J=8.2 Hz, 2H, Ar-H meta to CHO).

- 7.20–7.35 (m, 4H, Ar-H of tolyl ring).

- 2.30 (s, 3H, Ar-CH3 ) – Diagnostic singlet.

-

13C NMR (100 MHz, CDCl3):

- 192.1 (C=O), 148.5, 140.2, 135.3, 130.8, 129.9, 129.5, 127.8, 125.9, 20.5 (CH3).

Troubleshooting & Optimization

Use this logic tree if yields are below 70%.

Figure 3: Decision tree for troubleshooting common Suzuki coupling failures.

Expert Insight: The "Orthogonality" of Ligands

If the standard Pd(PPh3)4 fails, it is likely due to the cone angle of the phosphine ligands not creating enough space for the ortho-substituted boronic acid to undergo transmetallation.

-

Recommendation: Switch to SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This Buchwald ligand is specifically designed to facilitate coupling of sterically hindered aryl chlorides and bromides.

Safety & Handling

-

4-Bromobenzaldehyde: Irritant. Avoid dust inhalation.

-

Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

-

Solvents: Toluene is a reproductive toxin. Use in a fume hood.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 31, 2026.

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Bromobenzaldehyde.[1][3][4]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Technical Application Note: 4-(2-Methylphenyl)benzaldehyde in Liquid Crystal Synthesis

Executive Summary

This guide details the utility of 4-(2-methylphenyl)benzaldehyde as a strategic intermediate in the synthesis of calamitic (rod-like) liquid crystals (LCs). Unlike planar biphenyl cores, the introduction of a lateral methyl group at the 2' position (ortho to the inter-ring bond) induces a steric twist between the phenyl rings. This structural perturbation is a critical tool for materials scientists to:

-

Lower Melting Points (

): Disrupting crystal packing to suppress crystallization. -

Enhance Solubility: Improving compatibility in LC mixtures (eutectics).

-

Modulate Mesophase Stability: Suppressing highly ordered smectic phases in favor of the more fluid nematic phase.

This document provides a validated protocol for synthesizing this intermediate via Suzuki-Miyaura coupling and its subsequent conversion into a Schiff base liquid crystal.

Scientific Foundation: The Lateral Substituent Effect

Steric Twist and Mesophase Behavior

The primary function of the 2-methyl group is steric desymmetrization . In an unsubstituted biphenyl core, the rings can adopt a near-planar conformation (

-

Dihedral Angle: Experimental and theoretical data indicate a dihedral angle of approximately 37° to 53° for 2-methyl substituted biphenyls [1, 2].

-

Thermodynamic Impact: This twist reduces the length-to-breadth ratio (aspect ratio) and the effective

-conjugation. Consequently, both the melting point (

Logic Pathway: Structure to Property

The following diagram illustrates the causal relationship between the molecular structure of the intermediate and the macroscopic properties of the final material.

Figure 1: Mechanistic impact of 2-methyl substitution on liquid crystalline properties.

Experimental Protocols

Protocol A: Synthesis of 4-(2-Methylphenyl)benzaldehyde

Method: Suzuki-Miyaura Cross-Coupling Objective: Couple 4-bromobenzaldehyde with 2-methylphenylboronic acid.

Reagents & Materials:

-

Aryl Halide: 4-Bromobenzaldehyde (1.0 equiv, 10 mmol, 1.85 g)

-

Boronic Acid: 2-Methylphenylboronic acid (1.2 equiv, 12 mmol, 1.63 g)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: Toluene (30 mL) / Ethanol (10 mL) mixture.

-

Atmosphere: Nitrogen or Argon (Strictly inert).

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and N

inlet. -

Charging: Add 4-bromobenzaldehyde, 2-methylphenylboronic acid, and the palladium catalyst to the flask.

-

Degassing: Evacuate the flask and backfill with N

(repeat 3 times). Add the degassed Toluene/Ethanol solvent mixture via syringe. -

Activation: Add the degassed 2.0 M Na

CO -

Reaction: Heat the mixture to vigorous reflux (approx. 90-100 °C) for 12–16 hours .

-

Self-Validating Check: The reaction mixture typically transitions from pale yellow to dark orange/brown. If the mixture remains pale yellow after 2 hours, oxygen may have quenched the catalyst; add 1 mol% additional catalyst.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.[1] Extract the aqueous layer twice with ethyl acetate.

-

Washing: Wash combined organics with brine, dry over anhydrous MgSO

, and filter. -

Purification: Remove solvent under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 9:1).

-

Yield Target: 85–95%.

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Protocol B: Synthesis of Schiff Base Liquid Crystal

Method: Acid-Catalyzed Condensation Objective: Synthesize (E)-N-(4-(2-methylphenyl)benzylidene)-4-hexyloxyaniline.

Reagents:

-

Aldehyde: 4-(2-Methylphenyl)benzaldehyde (from Protocol A) (1.0 equiv, 5 mmol).

-

Amine: 4-(Hexyloxy)aniline (1.0 equiv, 5 mmol).

-

Solvent: Absolute Ethanol (20 mL).

-

Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve the aldehyde and amine in absolute ethanol.

-

Catalysis: Add catalytic acetic acid.

-

Reflux: Heat to reflux for 3–6 hours .

-

Self-Validating Check: A precipitate often begins to form during reflux or immediately upon cooling, indicating Schiff base formation.

-

-

Crystallization: Cool the mixture slowly to room temperature, then to 0°C. Filter the precipitate.

-

Recrystallization: Recrystallize the crude solid from hot ethanol (or Ethanol/Ethyl Acetate mix) to ensure purity. Repeat until the transition temperatures are constant (typically 2-3 times).

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow from commercial precursors to final liquid crystal.

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

-

Intermediate (Aldehyde): Look for the diagnostic aldehyde proton singlet at

ppm .[1] The methyl group singlet should appear at -

Final Product (Schiff Base): The aldehyde peak (

) must disappear. A new singlet for the imine proton (-CH=N-) will appear at

Polarized Optical Microscopy (POM)[2]

-

Observation: Place a small sample between glass slides. Heat to the isotropic phase and cool slowly (1-2 °C/min).

-

Texture: Look for "Schlieren" textures or "Marble" textures characteristic of the Nematic phase. If the 2-methyl group successfully suppresses the smectic phase, no "Focal Conic" textures should be observed at lower temperatures before crystallization.

Comparative Properties (Illustrative Data)

The table below highlights the expected impact of the 2-methyl substituent compared to an unsubstituted analog.

| Property | Unsubstituted Analog (H) | 2-Methyl Substituted (CH | Impact of Methyl Group |

| Melting Point ( | High (e.g., >100°C) | Lower (e.g., 60-80°C) | Destabilizes crystal lattice |

| Clearing Point ( | High | Moderate | Reduces mesophase stability |

| Phase Type | Often Smectic + Nematic | Predominantly Nematic | Suppresses layered packing |

| Solubility | Low | High | Increases entropy of mixing |

References

-

Condie, M. K., et al. (2019).[2] Structure of Biphenyl in Vacuum Deposited Adlayer on Al2O3. Journal of Undergraduate Chemistry Research. Link

-

Bond, N. M., & Nishimura, A. M. (2022). Determination of Torsional Angles of Biphenyl Molecules on Al2O3. Westmont College.[2][3] Link

- Gray, G. W. (1987). Thermotropic Liquid Crystals. Wiley.

-

Saad, G. R., et al. (2019). Influence of lateral methyl and terminal substituents on the mesophase behaviour of four rings azo-ester liquid crystal compounds. Liquid Crystals, 46(8).[4] Link

-

Org. Synth. 1998, 75, 53. Synthesis of 4-Biphenylcarboxaldehyde (Base protocol adapted for methyl derivative). Link

-

Chem-Impex Int. Product: 2'-Methyl-biphenyl-4-carbaldehyde. Link

Sources

derivatization of the aldehyde group in 4-(2-Methylphenyl)benzaldehyde

Application Note: Derivatization Strategies for 4-(2-Methylphenyl)benzaldehyde

Introduction & Molecule Profile

4-(2-Methylphenyl)benzaldehyde (CAS: 108934-21-0), also known as 2'-methyl-[1,1'-biphenyl]-4-carbaldehyde , represents a "privileged scaffold" in medicinal chemistry. The biphenyl core is ubiquitous in kinase inhibitors, angiotensin II receptor antagonists, and liquid crystal materials.[1]

Unlike the planar 4-phenylbenzaldehyde, the presence of the ortho-methyl group at the 2'-position introduces a steric clash that forces the two phenyl rings out of planarity.[1] This atropisomeric twist reduces

This guide provides three industry-standard, validated protocols for derivatizing the aldehyde handle, specifically optimized for this lipophilic, non-planar substrate.

Chemical Profile

| Property | Data |

| Systematic Name | 2'-methylbiphenyl-4-carbaldehyde |

| CAS Number | 108934-21-0 |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.25 g/mol |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

| Solubility | Soluble in DCM, THF, DMSO, Toluene; Insoluble in Water. |

| Reactivity | Electrophilic aldehyde (C-4); Sterically unhindered at the reaction center. |

Strategic Derivatization Workflows

The aldehyde group serves as a versatile "chemical hook."[1] We present three primary workflows based on the desired downstream application:

-

Reductive Amination: For generating secondary/tertiary amine libraries (Lead Discovery).

-

Wittig Olefination: For carbon chain extension (Linker Synthesis).

-

Pinnick Oxidation: For conversion to the carboxylic acid (Bioisostere generation).[1]

Decision Tree: Selecting the Right Method

Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol based on the desired end-product.

Protocol A: Reductive Amination (Library Synthesis)

Objective: Synthesis of secondary amines via direct reductive amination. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Why this Protocol? We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1] Unlike NaCNBH₃, STAB is non-toxic and avoids HCN generation.[1] The use of DCE ensures full solubility of the lipophilic biphenyl starting material.[1]

Reagents

-

Substrate: 4-(2-Methylphenyl)benzaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for imine formation

-

Solvent: 1,2-Dichloroethane (DCE) (anhydrous)[1]

Step-by-Step Procedure

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-(2-Methylphenyl)benzaldehyde (196 mg, 1.0 mmol) in DCE (5 mL).

-

Amine Addition: Add the amine (1.1 mmol).

-

Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.[1]

-

-

Catalysis: Add Acetic Acid (60 µL, 1.0 mmol). Stir at room temperature for 30 minutes to allow the equilibrium formation of the imine/iminium species.

-

Expert Insight: The solution may turn slightly yellow, indicating imine formation.[1]

-

-

Reduction: Add STAB (318 mg, 1.5 mmol) in one portion.

-

Caution: Mild effervescence may occur.

-

-

Reaction: Cap the vial and stir vigorously at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: M+Amine+2H).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: The crude product is often >90% pure. If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate).[1]

Protocol B: Wittig Olefination (Chain Extension)[1]

Objective: Conversion of the aldehyde to a styrene derivative (vinyl group).[1] Why this Protocol? The 2'-methyl group increases the lipophilicity, making standard aqueous conditions difficult.[1] We use a "Instant Ylide" protocol in anhydrous THF using Potassium tert-butoxide (KOtBu), which ensures high conversion for non-enolizable aromatic aldehydes.[1]

Reagents

-

Substrate: 4-(2-Methylphenyl)benzaldehyde (1.0 equiv)

-

Phosphonium Salt: Methyltriphenylphosphonium bromide (MTPB) (1.2 equiv)[1]

-

Base: Potassium tert-butoxide (KOtBu) (1.3 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure

-

Ylide Formation: Flame-dry a round-bottom flask under N₂. Add MTPB (428 mg, 1.2 mmol) and anhydrous THF (5 mL). Cool to 0°C.

-

Deprotonation: Add KOtBu (146 mg, 1.3 mmol) portion-wise. The suspension will turn bright yellow, indicating the formation of the phosphorous ylide.[1] Stir for 30 minutes at 0°C.

-

Addition: Dissolve 4-(2-Methylphenyl)benzaldehyde (196 mg, 1.0 mmol) in THF (2 mL) and add it dropwise to the ylide solution.

-

Reaction: Warm to room temperature and stir for 2 hours. The yellow color will fade as the ylide is consumed and triphenylphosphine oxide (TPPO) precipitates.[1]

-

Workup: Dilute with Hexanes (20 mL) and filter through a pad of Celite to remove the bulk of the TPPO.

-

Purification: Concentrate the filtrate. Purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product (vinyl derivative) is non-polar and elutes early.[1]

Protocol C: Pinnick Oxidation (Carboxylic Acid)[1]

Objective: Oxidation to 4-(2-methylphenyl)benzoic acid. Why this Protocol? Standard KMnO₄ oxidation can be too harsh, potentially oxidizing the benzylic methyl group on the B-ring.[1] The Pinnick (Lindgren) Oxidation is chemoselective for the aldehyde, leaving the 2'-methyl group intact.[1]

Reagents

-

Substrate: 4-(2-Methylphenyl)benzaldehyde (1.0 equiv)

-

Oxidant: Sodium Chlorite (NaClO₂) (1.5 equiv)[1]

-

Scavenger: 2-Methyl-2-butene (5.0 equiv) - Scavenges HOCl byproduct

-

Buffer: NaH₂PO₄ (aqueous solution)[1]

-

Solvent: t-Butanol / Water (3:1)

Step-by-Step Procedure

-

Solvent Prep: Mix t-Butanol (6 mL) and Water (2 mL) in a flask.

-

Dissolution: Add 4-(2-Methylphenyl)benzaldehyde (196 mg, 1.0 mmol) and 2-Methyl-2-butene (0.5 mL, ~5 mmol).

-

Oxidation: Dissolve NaClO₂ (136 mg, 1.5 mmol) and NaH₂PO₄ (180 mg) in water (2 mL). Add this solution dropwise to the aldehyde mixture over 10 minutes.

-

Reaction: Stir at room temperature for 2–4 hours. The solution usually turns pale yellow.[1]

-

Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 15 mL).

-

Isolation: The acid product can be extracted into 1N NaOH (leaving non-acidic impurities in the organic layer), then the aqueous layer is re-acidified and extracted back into EtOAc for high purity.[1]

Analytical Validation

Upon derivatization, the diagnostic NMR signals of the starting material will shift, confirming reaction success.[1]

| Signal (¹H NMR, CDCl₃) | Starting Material | Product: Amine (Protocol A) | Product: Vinyl (Protocol B)[1] | Product: Acid (Protocol C) |

| Aldehyde (-CHO) | Singlet, ~10.05 ppm | Absent | Absent | Absent |

| Benzylic (-CH₂-) | Absent | Singlet/Doublet, ~3.80 ppm | Absent | Absent |

| Vinyl (-CH=CH₂) | Absent | Absent | Multiplet, 5.2–6.8 ppm | Absent |

| Acid (-COOH) | Absent | Absent | Absent | Broad Singlet, >11.0 ppm |

| 2'-Methyl (-CH₃) | Singlet, ~2.30 ppm | Singlet, ~2.28 ppm | Singlet, ~2.25 ppm | Singlet, ~2.32 ppm |

Note: The 2'-Methyl group signal is a robust internal standard; it remains largely unchanged (~2.3 ppm) across transformations, confirming the B-ring integrity.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

-

Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications." Chemical Reviews, 89(4), 863–927.[1] Link[1]

-

Lindgren, B. O., & Nilsson, T. (1973).[1] "Preparation of Carboxylic Acids from Aldehydes using Sodium Chlorite." Acta Chemica Scandinavica, 27, 888.[1] Link

-

Common Organic Chemistry. "Wittig Reaction Conditions and Protocols." Link

-

Master Organic Chemistry. "Reductive Amination: Mechanism and Conditions." Link

Sources

Application Note: Chemoselective Amination of 4-(2-Methylphenyl)benzaldehyde

Executive Summary

This guide details the optimization of amine coupling reactions with 4-(2-Methylphenyl)benzaldehyde (CAS: 106293-48-3 / 400825-69-6).[1] This specific biphenyl scaffold is a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans), liquid crystals, and fluorescent probes.

Unlike simple benzaldehydes, this substrate features a biphenyl "twist" induced by the ortho-methyl group.[1] This steric clash prevents planarity between the phenyl rings, altering solubility profiles and electronic conjugation. This note provides validated protocols for Reductive Amination (yielding secondary/tertiary amines) and Condensation (yielding Schiff bases/imines), with a focus on overcoming solubility challenges and maximizing chemoselectivity.

Chemical Context & Mechanistic Insight

The Substrate: The "Biphenyl Twist"

The reactivity of 4-(2-Methylphenyl)benzaldehyde is defined by two competing factors:

-

Electronic Isolation: The ortho-methyl group on the distal ring creates steric hindrance with the protons of the proximal ring. This forces the two benzene rings to rotate out of plane (dihedral angle ~50–60°). Consequently, the electron-donating effect of the distal phenyl ring is diminished compared to a planar biphenyl system.

-

Steric Accessibility: Crucially, the aldehyde functionality is at the para position. Despite the bulk of the biphenyl system, the electrophilic carbonyl carbon remains sterically accessible to nucleophilic attack.

Reaction Pathways

The reaction with amines (

Figure 1: Mechanistic pathway from aldehyde to amine.[1] The stability of the Imine intermediate is solvent-dependent.

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Synthesis of secondary amines with high chemoselectivity. Recommended Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.[1]

Why STAB?

Unlike Sodium Borohydride (NaBH₄), STAB is mild and does not reduce the aldehyde starting material at a significant rate. It selectively reduces the protonated iminium ion formed in situ. This allows for a One-Pot Procedure without the need to pre-form and isolate the imine.

Materials

-

Substrate: 4-(2-Methylphenyl)benzaldehyde (1.0 equiv)[1]

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

-

Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv) - Required only for ketones or weakly basic amines.[1]

Step-by-Step Workflow

-

Solvation: In a clean, dry round-bottom flask under Nitrogen/Argon, dissolve 4-(2-Methylphenyl)benzaldehyde (1.0 mmol) in DCE (5–10 mL).

-

Note: DCE is preferred over Methanol because the biphenyl substrate has higher solubility in chlorinated solvents, and STAB is stable in DCE.

-

-

Amine Addition: Add the amine (1.1 mmol).

-

Optimization: If the amine is a salt (e.g., HCl salt), add 1.1 mmol of Triethylamine (TEA) to liberate the free base.

-

-

Catalysis (Optional): If the reaction is sluggish (monitored by TLC), add Glacial Acetic Acid (1.0 mmol). This promotes iminium ion formation.[1][5]

-

Reduction: Add STAB (1.4 mmol) in a single portion.

-

Observation: Mild effervescence may occur.[1]

-

-

Incubation: Stir at Room Temperature (20–25°C) for 2–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.

-

Extraction: Extract with DCM (3 x 15 mL). The biphenyl tail makes the product highly lipophilic; ensure thorough extraction.

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Schiff Base Formation (Imine Synthesis)

Objective: Isolation of the imine for use in metal coordination (ligands) or MOF synthesis.

Critical Challenge: Hydrolysis

The imine bond is reversible.[1] Water generated during the reaction must be removed to drive the equilibrium forward (Le Chatelier's principle).

Materials

-

Substrate: 4-(2-Methylphenyl)benzaldehyde (1.0 equiv)[1]

-

Amine: Primary Amine (1.0 equiv)[1]

-

Solvent: Toluene (for azeotrope) or Ethanol (for precipitation)[1]

-

Drying Agent: Activated 4Å Molecular Sieves or MgSO₄.[1]

Step-by-Step Workflow

-

Setup: Flame-dry a flask and add Activated 4Å Molecular Sieves (approx. 1g per mmol of substrate).

-

Reaction: Dissolve aldehyde (1.0 mmol) and amine (1.0 mmol) in Anhydrous Ethanol (5 mL) or Toluene.

-

Reflux (Method Choice):

-

Isolation:

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes key variables that affect yield and purity for this specific biphenyl substrate.

| Parameter | Recommendation | Rationale |

| Solvent Choice | DCE > THF > MeOH | The 2-methylphenyl group increases lipophilicity.[1][7] Methanol may cause premature precipitation of the imine intermediate before reduction. |

| Stoichiometry | 1.0 : 1.1 (Ald:Amine) | Slight excess of amine ensures complete consumption of the aldehyde, simplifying purification (amines are easier to streak out on silica than aldehydes).[7] |

| Water Control | Strict (Anhydrous) | Water competes with the amine for the carbonyl (hydrolysis) and decomposes STAB (slowly).[7] Use molecular sieves if using older solvents.[1] |

| Steric "Twist" | No Heat Needed | While the biphenyl is twisted, the aldehyde is exposed.[7] Heating (>40°C) often promotes side reactions (dimerization) rather than accelerating the desired reaction.[1] |

Troubleshooting Guide

-

Problem: Reaction stalls at the imine stage (TLC shows new spot, but no amine product).

-

Solution: The imine might be sterically crowded or stable.[1] Add 1.0 equiv of Acetic Acid to protonate the imine, making it more susceptible to hydride attack.

-

-

Problem: Low solubility of starting material.

-

Solution: Switch from Ethanol to a mixture of Toluene/Ethanol (1:1) or pure DCE.[1]

-

-

Problem: Product is an oil that won't crystallize.

-

Solution: Convert to the Hydrochloride salt.[1] Dissolve the oil in diethyl ether and bubble HCl gas or add HCl in Dioxane. The salt of biphenyl amines is usually a stable solid.

-

Decision Tree: Experimental Design

Use this logic flow to select the correct protocol for your application.

Figure 2: Experimental decision matrix based on target compound class.

References

-

Abdel-Magid, A. F., et al. (1996).[1][3][6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[8] [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] (Context for synthesis of the starting material). [Link]

-

PubChem. "4-[(2-methylphenyl)methoxy]benzaldehyde Compound Summary."[1] (Physicochemical properties).[1][2][3][9][10][11][12][13][14] [Link][1]

Sources

- 1. 4-[(2-Methylphenyl)methoxy]benzaldehyde | C15H14O2 | CID 2763432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How does benzaldehyde react with amines? - Blog [sinoshiny.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. PubChemLite - 4-[(2-methylphenyl)methoxy]benzaldehyde (C15H14O2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

Introduction: The Strategic Value of the Biphenyl Aldehyde Scaffold

An Application Guide to the Synthesis of Novel Bioactive Scaffolds from 4-(2-Methylphenyl)benzaldehyde

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide range of pharmacologically active compounds and marketed drugs.[1][2] Its unique stereochemical properties, including the potential for atropisomerism and its role as a rigid spacer, allow for precise three-dimensional orientation of functional groups, facilitating targeted interactions with biological macromolecules.[1][3] 4-(2-Methylphenyl)benzaldehyde, in particular, serves as a versatile and strategic starting material. The aldehyde functional group is a reactive handle for a multitude of chemical transformations, while the o-methyl substitution on one of the phenyl rings introduces a subtle steric and electronic perturbation that can be exploited to fine-tune the pharmacological profile of its derivatives.

This guide provides detailed application notes and robust protocols for the development of two key classes of bioactive compounds derived from 4-(2-Methylphenyl)benzaldehyde: Schiff bases and chalcones. These compound families are extensively investigated for their broad therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] The methodologies herein are designed for reproducibility and scalability, providing researchers in drug discovery with a practical framework for library synthesis and lead generation.

Part 1: Synthesis of the Core Precursor

A reliable supply of the starting material is paramount. The most efficient and widely adopted method for synthesizing unsymmetrical biaryls like 4-(2-Methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields under mild conditions.[8][9]

Caption: Workflow for the synthesis of the starting material.

Application Note 1: Synthesis of Novel Schiff Base Derivatives

Scientific Rationale: Schiff bases, characterized by their azomethine (>C=N-) group, are a class of compounds with significant biological importance.[10] The imine linkage is crucial for their bioactivity, which includes potent antibacterial, antifungal, and anticancer properties.[10][11] The formation of a Schiff base from 4-(2-Methylphenyl)benzaldehyde and various primary amines allows for the rapid generation of a diverse chemical library, where the "R" group from the amine can be systematically varied to probe structure-activity relationships (SAR).

Protocol 1.1: General Procedure for Schiff Base Synthesis

This protocol details the acid-catalyzed condensation reaction between 4-(2-Methylphenyl)benzaldehyde and a substituted aniline.

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-(2-Methylphenyl)benzaldehyde (1.0 eq.) in absolute ethanol (30 mL).

-

Addition of Amine: To the stirred solution, add the desired substituted primary amine (1.05 eq.).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.[11]

-

Characterization: Confirm the structure of the synthesized Schiff base using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Caption: Experimental workflow for Schiff base synthesis.

Expected Data and Characterization

The successful formation of the Schiff base is primarily confirmed by the appearance of a characteristic singlet for the imine proton (-CH=N-) in the ¹H NMR spectrum, typically observed between δ 8.0-9.0 ppm.

| Compound ID | Amine Reactant | Typical Yield (%) | M.p. (°C) | ¹H NMR: δ(-CH=N-) |

| SB-1 | Aniline | 85-92 | 110-112 | ~8.51 (s, 1H) |

| SB-2 | 4-Chloroaniline | 88-95 | 135-137 | ~8.49 (s, 1H) |

| SB-3 | 4-Methoxyaniline | 82-90 | 128-130 | ~8.45 (s, 1H) |

| SB-4 | 4-Nitroaniline | 90-96 | 178-180 | ~8.62 (s, 1H) |

Application Note 2: Synthesis of Novel Chalcone Derivatives

Scientific Rationale: Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors in flavonoid biosynthesis and possess a reactive α,β-unsaturated carbonyl system that imparts a wide range of biological activities.[6] They are particularly noted for their potent anticancer properties, often acting by inducing apoptosis in cancer cells.[12][13] The Claisen-Schmidt condensation is the classical and most direct method for synthesizing chalcones, involving the base-catalyzed reaction between an aldehyde and a ketone.[5] Using 4-(2-Methylphenyl)benzaldehyde as the aldehyde component allows for the creation of a unique class of biphenyl chalcones.

Protocol 2.1: General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol describes the synthesis of chalcones from 4-(2-Methylphenyl)benzaldehyde and various substituted acetophenones.

Step-by-Step Methodology:

-

Reagent Preparation: In a 250 mL flask, dissolve 4-(2-Methylphenyl)benzaldehyde (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in ethanol (50 mL).

-

Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v) dropwise with vigorous stirring. The amount of base is typically catalytic but can be used in excess.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

-

Neutralization & Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Drying & Characterization: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol. Confirm the structure using NMR, IR, and mass spectrometry.

Caption: Key mechanistic steps of chalcone synthesis.

Expected Data and Characterization

Successful chalcone synthesis is confirmed by ¹H NMR signals for the vinylic protons (-CH=CH-) and ¹³C NMR signals for the α,β-unsaturated carbonyl system.

| Compound ID | Acetophenone Reactant | Typical Yield (%) | M.p. (°C) | ¹³C NMR: δ(C=O) |

| CH-1 | Acetophenone | 75-85 | 95-97 | ~190.5 |

| CH-2 | 4'-Hydroxyacetophenone | 70-80 | 180-182 | ~189.9 |

| CH-3 | 4'-Methoxyacetophenone | 80-90 | 105-107 | ~188.7 |

| CH-4 | 4'-Chloroacetophenone | 78-88 | 133-135 | ~189.3 |

Part 3: Framework for Biological Evaluation

The synthesized libraries of Schiff bases and chalcones can be subjected to a battery of biological assays to identify lead compounds. A primary and high-throughput screening method in cancer drug discovery is the in vitro cytotoxicity assay.

Protocol Outline 3.1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for its conversion to formazan by mitochondrial dehydrogenases in living cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Caption: Overall workflow from precursor to preclinical evaluation.

Conclusion

4-(2-Methylphenyl)benzaldehyde stands out as a highly valuable precursor for constructing novel molecular architectures in drug discovery. The straightforward and robust protocols for synthesizing Schiff bases and chalcones presented here provide a solid foundation for generating diverse compound libraries. The inherent reactivity of the aldehyde and the strategic placement of the biphenyl scaffold offer vast possibilities for creating next-generation therapeutic agents. The subsequent biological evaluation of these derivatives is a critical step in translating synthetic efforts into tangible clinical candidates.

References

-

Ahmed, K., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules. Available at: [Link][12][13]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link][1]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Available at: [Link][14]

-

Shekhawat, A. S., et al. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link][4]

-

Ahmed, K., et al. (2012). Synthesis of Chalcones with Anticancer Activities. ResearchGate. Available at: [Link]

-

Saleh, A. A., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. Available at: [Link][5]

-

da Silva, W. M. B., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals. Available at: [Link][6]

-

Ali, H. A., et al. (2023). Representative examples for biphenyl containing marketed drugs. ResearchGate. Available at: [Link][2]

-

Kumar, R., et al. (2021). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link][3]

-

Al-Amiery, A. A., et al. (2015). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. ResearchGate. Available at: [Link]

-

Hussein, J. M., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link][10]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][7]

-

Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]

-

Tlahuext-Aca, A., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules. Available at: [Link][11]

-

Neelakantan, M. A., et al. (2011). Synthesis, characterization and biocidal activities of some schiff base metal complexes. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Huff, B. E., et al. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Organic Syntheses. Available at: [Link]

Sources